N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

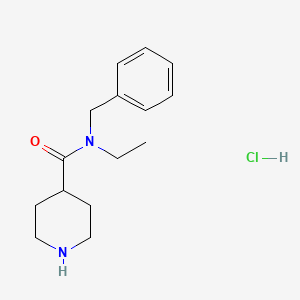

The systematic IUPAC name for this compound is N-benzyl-N-ethylpiperidine-4-carboxamide hydrochloride , reflecting its structural components:

- A piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 4-position.

- A carboxamide group (-C(=O)N-) attached to the piperidine ring.

- N-ethyl and N-benzyl substituents on the carboxamide nitrogen.

- A hydrochloride salt formed via protonation of the piperidine nitrogen.

The structural formula is represented as:

SMILES : CCN(C(=O)C1CCNCC1)Cc1ccccc1.Cl

InChIKey : ZQZQTMXPDNSHGH-UHFFFAOYSA-N

The piperidine ring adopts a chair conformation, with the carboxamide group occupying an equatorial position to minimize steric strain. The hydrochloride salt enhances solubility in polar solvents compared to the free base.

CAS Registry Number and Alternative Synonyms

The compound is uniquely identified by its CAS Registry Number: 6308-67-4 . Alternative synonyms include:

These synonyms are used interchangeably in chemical databases and commercial catalogs, with variations reflecting linguistic preferences (e.g., German or French nomenclature) or proprietary designations.

Molecular Formula and Weight Analysis

The molecular formula C₁₅H₂₃ClN₂O corresponds to a monoisotopic mass of 282.1499 g/mol and an average mass of 282.81 g/mol .

Component Breakdown:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 15 | 12.011 | 180.165 |

| H | 23 | 1.008 | 23.184 |

| Cl | 1 | 35.453 | 35.453 |

| N | 2 | 14.007 | 28.014 |

| O | 1 | 16.000 | 16.000 |

| Total | 282.816 |

The calculated molecular weight (282.816 g/mol) aligns with experimental data from mass spectrometry. The chlorine atom from the hydrochloride salt accounts for 12.5% of the total mass, a critical factor in isotopic distribution patterns observed in high-resolution mass spectra.

Properties

IUPAC Name |

N-benzyl-N-ethylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c1-2-17(12-13-6-4-3-5-7-13)15(18)14-8-10-16-11-9-14;/h3-7,14,16H,2,8-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZQTMXPDNSHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50713734 | |

| Record name | N-Benzyl-N-ethylpiperidine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50713734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6308-67-4 | |

| Record name | NSC42254 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-N-ethylpiperidine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50713734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride typically involves the reaction of N-ethylpiperidine-4-carboxamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified by recrystallization to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted piperidinecarboxamide compounds .

Scientific Research Applications

Pharmacological Applications

1. Cholinesterase Inhibition

One of the most significant applications of N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride is its potential as a cholinesterase inhibitor. This property is particularly relevant in the context of treating Alzheimer's disease, where cholinesterase inhibitors are used to enhance cholinergic transmission in the brain. The compound's mechanism of action involves the reversible inhibition of acetylcholinesterase, which may help alleviate symptoms associated with cognitive decline .

2. Analgesic Properties

Research indicates that compounds structurally related to this compound exhibit potent analgesic effects. These derivatives have been shown to interact with pain pathways, making them candidates for developing new analgesics. Experimental studies have demonstrated significant pain relief in animal models, suggesting their potential utility in clinical settings .

Case Studies and Research Findings

A review of relevant literature highlights several case studies focusing on the synthesis and biological evaluation of this compound and its analogs:

Mechanism of Action

The mechanism of action of N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogs and Similarity Scores

The following analogs exhibit high structural similarity to the target compound, as indicated by computational similarity scores ():

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| N-Benzyl-4-methylpiperidine-4-carboxamide HCl | 1185300-85-9 | 0.98 | Methyl group at piperidine C4 instead of ethyl |

| N-(4-Methylbenzyl)piperidine-4-carboxamide | 884497-60-3 | 0.98 | 4-Methylbenzyl substituent vs. benzyl-ethyl |

| N-Benzylpiperidine-4-carboxamide | 101264-48-6 | 0.98 | Lacks ethyl group at nitrogen |

Physicochemical and Functional Group Comparisons

- Ethyl vs.

- Benzyl Modifications : N-(4-Methylbenzyl)piperidine-4-carboxamide (CAS: 884497-60-3) introduces a para-methyl group on the benzyl ring, which may alter steric hindrance and receptor binding selectivity compared to the unsubstituted benzyl group in the target compound .

- Carboxamide vs. Carbamate : Analogs like Benzyl N-methyl-N-piperidin-4-ylcarbamate hydrochloride (CAS: 139062-98-9) replace the carboxamide with a carbamate group, reducing hydrogen-bonding capacity and possibly metabolic stability .

Pharmacological Implications

- Piperidine Ring Substitutions : The tert-butyl group in 4-(tert-butyl)-N-(piperidin-4-yl)benzamide hydrochloride (CAS: 75484-44-5, ) introduces significant bulkiness, likely reducing conformational flexibility compared to the ethyl group in the target compound.

- Hydroxyethyl vs. Benzyl-Ethyl : N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide hydrochloride () replaces the benzyl group with a hydroxyethyl chain, drastically increasing hydrophilicity and altering target engagement profiles.

Biological Activity

N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is a piperidine derivative synthesized through various organic reactions. The compound is characterized by its ability to act as a building block in organic synthesis and has been employed in the development of pharmaceuticals. The synthesis typically involves coupling reactions, followed by purification steps to yield the desired hydrochloride salt form .

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to exhibit:

- Enzyme Inhibition : It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This mechanism is particularly relevant in studies involving acetylcholinesterase (AChE) inhibition, which is crucial for treating neurodegenerative diseases .

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Its potential as a dual inhibitor of histone deacetylase (HDAC) and AChE has been highlighted in recent studies, suggesting its role in neuroprotection .

1. Neuroprotective Effects

Recent research indicates that this compound exhibits neuroprotective properties, particularly in models of Alzheimer's disease. Compounds derived from this structure have demonstrated the ability to inhibit both HDAC and AChE, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .

2. Anti-Acetylcholinesterase Activity

A series of derivatives related to this compound have been synthesized and evaluated for their anti-AChE activity. Notably, some derivatives showed IC50 values as low as 0.56 nM, indicating potent inhibition compared to other known inhibitors. These findings suggest a promising avenue for developing antidementia agents .

3. Antiviral Activity

N-Benzyl piperidine derivatives have also been investigated for their antiviral properties, particularly against influenza viruses. Research has shown that these compounds can inhibit hemagglutinin-mediated membrane fusion, a critical step in viral entry into host cells. This mechanism points to their potential as antiviral agents .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Neuroprotection | HDAC and AChE inhibition | |

| Anti-AChE Activity | Competitive inhibition | |

| Antiviral Activity | Inhibition of membrane fusion |

Case Study: Neuroprotective Potential

In a study assessing the neuroprotective effects of N-benzyl piperidine derivatives on PC-12 cells (a model for neuronal function), compounds exhibited significant protection against oxidative stress and apoptosis. This suggests that modifications to the piperidine structure can enhance neuroprotective efficacy while maintaining low toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, substituting the piperidine nitrogen with benzyl and ethyl groups using benzyl chloride and ethyl halides in the presence of a base (e.g., triethylamine) under inert conditions. Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (60–100°C) to maximize yield . Monitoring reaction progress via TLC or HPLC is critical to identify intermediates and byproducts .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Confirm substitution patterns on the piperidine ring and benzyl/ethyl groups.

- HPLC : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

- X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to verify stereochemistry and hydrogen bonding networks .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store in airtight containers at 2–8°C, away from oxidizers. In case of spills, use absorbent materials and neutralize with dilute acetic acid .

Advanced Research Questions

Q. How can researchers resolve contradictory data in acyl-transfer reactions involving N-benzyl-N-ethyl piperidine derivatives?

- Methodological Answer : Contradictions may arise from substituent effects on nucleophilicity. For instance, electron-donating groups (e.g., morpholinyl) enhance pyridine nitrogen reactivity, enabling acyl transfers via five-membered transition states, while electron-withdrawing groups inhibit reactivity. Use kinetic studies (e.g., stopped-flow UV-Vis) and DFT calculations to map energy barriers and identify dominant pathways . Cross-validate findings with isotopic labeling (e.g., 13C-tracing) .

Q. What strategies ensure the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Use TGA/DSC to determine decomposition temperatures.

- pH stability : Test solubility and degradation in buffers (pH 1–12) via HPLC-MS. For long-term storage, lyophilize the hydrochloride salt and store in desiccated, amber vials at -20°C. Avoid freeze-thaw cycles to prevent hydrolysis .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., GPCRs or enzymes). Focus on modifying the benzyl/ethyl groups to improve hydrophobic interactions or the piperidine ring for conformational flexibility. Validate predictions with SAR studies using in vitro assays (e.g., IC50 determination) .

Q. What analytical techniques are suitable for detecting trace impurities in scaled-up syntheses?

- Methodological Answer : Employ high-resolution LC-MS/QTOF to identify impurities at ppm levels. Use ICP-MS for heavy metal detection if metal catalysts (e.g., Pd) are used. For chiral purity, utilize chiral HPLC columns (e.g., Chiralpak AD-H) with polar organic mobile phases .

Data Contradiction Analysis

Q. Why do similar N-acylpiperidine derivatives exhibit divergent reactivity in nucleophilic substitutions?

- Resolution : Steric hindrance from bulky groups (e.g., tert-butyl) or electronic effects (e.g., electron-deficient benzyl rings) can alter reactivity. Compare Hammett σ values for substituents and conduct kinetic isotope effect (KIE) studies to distinguish between steric and electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.